2-Imino-3-methylpyrimidin-4-amine
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Overview
Description
2-Imino-3-methylpyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imino-3-methylpyrimidin-4-amine typically involves the condensation of suitable precursors under specific conditions. One common method includes the reaction of 4,4-dimethoxyl-2-butanone with cyanoacetamide in the presence of ammonium acetate and acetic acid as catalysts . This reaction proceeds through a series of steps, including cyclization and hydrolysis, to yield the desired compound.
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. The use of “one-pot” methods, where multiple reaction steps are combined into a single process, is favored for its efficiency and cost-effectiveness . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Imino-3-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Imino-3-methylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and other biologically active molecules.
Industry: Its derivatives are used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Imino-3-methylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a β-glucuronidase inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to therapeutic effects in conditions where β-glucuronidase activity is detrimental . The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
2-Amino-4-methylpyrimidine: This compound shares a similar pyrimidine core but differs in its functional groups.
2-Amino-3-methylpyridine: Another related compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness: 2-Imino-3-methylpyrimidin-4-amine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a β-glucuronidase inhibitor sets it apart from other similar compounds .
Properties
Molecular Formula |
C5H8N4 |
---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
2-imino-3-methylpyrimidin-4-amine |
InChI |
InChI=1S/C5H8N4/c1-9-4(6)2-3-8-5(9)7/h2-3,7H,6H2,1H3 |
InChI Key |
NECCRODTBWKIOF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=NC1=N)N |
Origin of Product |
United States |
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